4',6-Dichloroflavan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

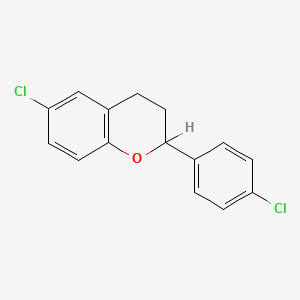

4',6-Dichloroflavan, also known as this compound, is a useful research compound. Its molecular formula is C15H12Cl2O and its molecular weight is 279.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Properties

1. Rhinovirus Inhibition

4',6-Dichloroflavan has been identified as a potent inhibitor of rhinovirus replication. Research indicates that it is one of the most effective compounds in this regard, outperforming many other flavan derivatives. In vitro studies demonstrated that this compound significantly reduces the viral load in infected cells, making it a candidate for further clinical trials aimed at treating common colds caused by rhinoviruses .

2. Structure-Activity Relationship

The effectiveness of this compound can be attributed to its structural characteristics. Studies have shown that modifications to the flavan backbone can enhance its antiviral activity. For instance, the presence of chlorine atoms at specific positions increases its potency against viral strains .

Biological Effects

1. Antioxidant Activity

Flavonoids, including this compound, are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress within cells, which may contribute to their protective effects against various diseases . This antioxidant capability is crucial in mitigating cellular damage during viral infections.

2. Anti-inflammatory Effects

Research suggests that flavonoids can exert anti-inflammatory effects, which may be beneficial in treating conditions exacerbated by inflammation during viral infections. The modulation of inflammatory pathways by this compound could play a role in reducing tissue damage and promoting recovery .

Potential Therapeutic Uses

1. Development of Antiviral Drugs

Given its efficacy against rhinoviruses, this compound is being considered in the development of new antiviral medications. The compound's ability to inhibit viral replication positions it as a candidate for drug formulation aimed at preventing or treating respiratory infections .

2. Combination Therapies

The potential for this compound to be used in combination with other antiviral agents is an area of ongoing research. Studies are exploring how combining this flavan derivative with other compounds could enhance therapeutic outcomes and overcome resistance seen with some viral strains .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Table 1: Substitution Reactions of 4',6-Dichloroflavan Precursors

2.1. Oxidation and Hydrogenation

-

Oxidation : The flavan core undergoes oxidation to yield ketones or epoxides under controlled conditions, though specific data for this compound remain sparse.

-

Hydrogenation : Catalytic hydrogenation reduces double bonds or dehalogenates the compound, depending on catalyst choice (e.g., Pd/C or Raney Ni).

2.2. Imino-Ether and Oxazoline Formation

This compound derivatives react with nucleophiles to form bioactive heterocycles:

-

Imino-ethers : Treatment with HCl-saturated ethanol converts nitrile groups (-CN) to imino-ethers (-NH-C-OCH2CH3), followed by triethylamine-mediated deprotection .

-

Oxazolines : Heating imino-ethers with ethanolamine introduces oxazoline rings, enhancing antiviral potency (e.g., IC50 = 0.0085 μM for IV vs. 0.038 μM for BW683C) .

3.1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates SNAr at chlorine positions:

-

Amination : Primary amines selectively displace chlorine at the 4' position under mild basic conditions (e.g., NaHMDS, dioxane) .

-

Thiolation : Thiols replace chlorine atoms in polar aprotic solvents (e.g., DMF, 60°C).

Table 2: SNAr Reactivity of this compound

| Nucleophile | Position Substituted | Conditions | Product | Reference |

|---|---|---|---|---|

| Aniline | 4' | NaHMDS, dioxane, reflux | 4'-Anilino-6-chloroflavan | |

| Ethanolamine | 6 | K2CO3, DMF, 80°C | 6-Ethanolaminoflavan |

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>100°C) in DMSO leads to oligomerization via CH2N(HetAr)2 group formation .

-

Pd-Catalyzed Side Reactions : Uncontrolled palladium catalysis generates byproducts like oligomers (e.g., [M + H]+ 738.48 for dimers) .

Reaction Mechanisms and Kinetic Data

Propiedades

Número CAS |

73110-56-2 |

|---|---|

Fórmula molecular |

C15H12Cl2O |

Peso molecular |

279.2 g/mol |

Nombre IUPAC |

6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C15H12Cl2O/c16-12-4-1-10(2-5-12)14-7-3-11-9-13(17)6-8-15(11)18-14/h1-2,4-6,8-9,14H,3,7H2 |

Clave InChI |

WDNAQQJUMPVRGM-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2)Cl)OC1C3=CC=C(C=C3)Cl |

SMILES canónico |

C1CC2=C(C=CC(=C2)Cl)OC1C3=CC=C(C=C3)Cl |

Sinónimos |

4',6-dichloroflavan BW683C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.